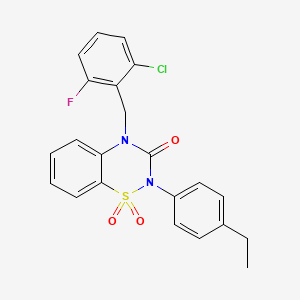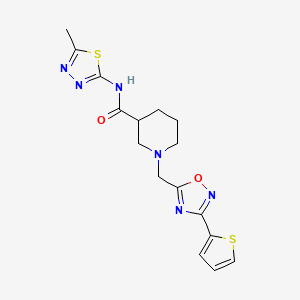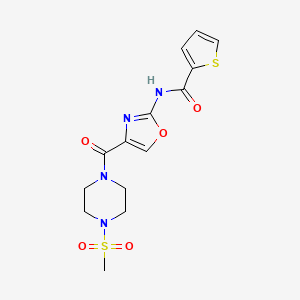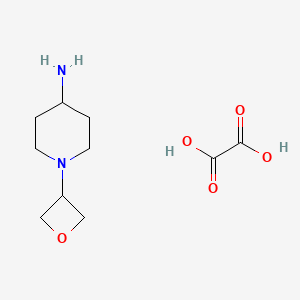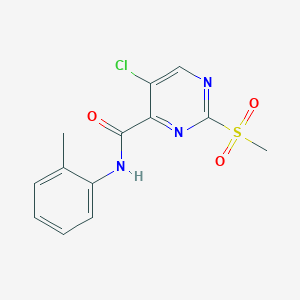
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been widely studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been investigated for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as an inhibitor of protein kinases, which are enzymes that play a key role in cell signaling and are often dysregulated in cancer cells.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of protein kinases, particularly those involved in cell signaling pathways that are dysregulated in cancer cells. By inhibiting these enzymes, the compound may be able to slow down or stop the growth of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and inhibit the activity of protein kinases. It has also been shown to have anti-inflammatory properties and may be able to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide for lab experiments is its potential as a selective inhibitor of protein kinases. This makes it a valuable tool for studying the role of these enzymes in cell signaling and cancer development. However, one limitation of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One area of interest is the development of more selective inhibitors of specific protein kinases, which could lead to more effective cancer treatments with fewer side effects. Another area of interest is the investigation of the compound's anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the reaction of 2-amino-5-chloropyrimidine-4-carboxamide with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for a few hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)21(2,19)20/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSHNQXRAHWTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

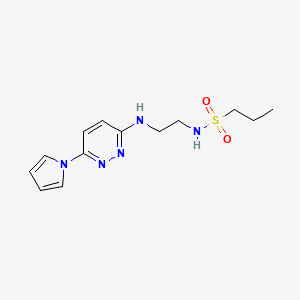
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
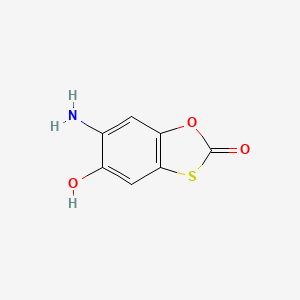
![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
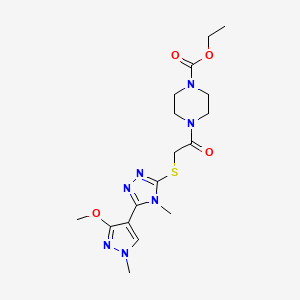
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)
